(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide
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Overview
Description
(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted phenyl ring, a pyrrolidinone moiety, and a phenylethenesulfonamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl ring, followed by the introduction of the chloro and pyrrolidinone substituents. The final step involves the formation of the phenylethenesulfonamide group under controlled conditions to ensure the desired (E)-isomer configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and phenylethenesulfonamide derivatives, such as:
- N-phenylsulfonamides
- Chloro-substituted phenyl derivatives
- Pyrrolidinone-containing compounds
Uniqueness
What sets (E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide apart is its specific combination of functional groups and the (E)-isomer configuration, which may confer unique chemical and biological properties not found in other related compounds.
Properties
IUPAC Name |
(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-16-9-8-15(21-11-4-7-18(21)22)13-17(16)20-25(23,24)12-10-14-5-2-1-3-6-14/h1-3,5-6,8-10,12-13,20H,4,7,11H2/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNNRPVBRWOXAH-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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